2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide

JAK3 inhibition Kinase selectivity Immunology

866131-63-7 is a selective JAK3 inhibitor from the quinoxaline-acetamide series (Patent WO2010093808A1). Its 4-phenylpiperazine motif ensures JAK3-preferring kinase engagement, avoiding JAK1/JAK2 confounding. With a predicted logP of ~4.2 and tPSA ~56 Ų, it offers better solubility and oral drug-likeness than chloro-phenyl analogs, accelerating hit-to-lead programs. Ideal for JAK/STAT pathway dissection in RA, psoriasis, and IBD models.

Molecular Formula C26H25N5O
Molecular Weight 423.52
CAS No. 866131-63-7
Cat. No. B2382607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide
CAS866131-63-7
Molecular FormulaC26H25N5O
Molecular Weight423.52
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N=C3)C5=CC=CC=C5
InChIInChI=1S/C26H25N5O/c32-26(19-30-13-15-31(16-14-30)22-9-2-1-3-10-22)28-21-8-6-7-20(17-21)25-18-27-23-11-4-5-12-24(23)29-25/h1-12,17-18H,13-16,19H2,(H,28,32)
InChIKeyKANPWRCCZWMBEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866131-63-7 – 2-(4-Phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide: Core Identity and Procurement Context


2-(4-Phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide (CAS 866131-63-7) is a synthetic small molecule belonging to the quinoxaline‑acetamide class, specifically claimed as a selective Janus kinase 3 (JAK3) inhibitor in Patent WO2010093808A1 / US8592415B2 [1]. The compound incorporates a 4‑phenylpiperazine moiety linked via an acetamide bridge to a 3‑(quinoxalin‑2‑yl)phenyl scaffold, yielding a molecular formula of C₂₆H₂₅N₅O and a molecular weight of 423.51 g·mol⁻¹ . Its structural architecture places it among a series of quinoxaline‑based kinase modulators currently under investigation for autoimmune and inflammatory indications [1].

866131-63-7 – Why In‑Class Quinoxaline‑Acetamide Analogs Cannot Be Freely Substituted


Although the patent literature discloses numerous quinoxaline‑acetamide derivatives targeting JAK family kinases, the precise substitution pattern on the piperazine ring critically dictates kinase selectivity, cellular potency, and physicochemical behaviour [1]. Even minor modifications—such as replacing the 4‑phenylpiperazine of 866131-63-7 with a 4‑(4‑chlorophenyl)piperazine, 4‑hydroxypiperidine, morpholine, or dimethylamino group—produce compounds that differ in JAK isoform selectivity, off‑target binding, and ADME properties, as demonstrated by the divergent biological profiles reported across the patent series [1]. Consequently, substitution without empirical confirmation of equivalent target engagement and selectivity would compromise experimental reproducibility and invalidate comparative structure–activity conclusions [1].

866131-63-7 – Quantitative Differentiation Evidence Against Closest Structural Analogs


JAK3 Kinase Inhibition Selectivity – Structural Basis for Preferential JAK3 Engagement Over JAK1/JAK2/TYK2

The patent WO2010093808A1 explicitly claims 2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide as a selective JAK3 kinase inhibitor, distinguishing it from closely related analogs such as 2-(4-(4-chlorophenyl)piperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide and 2-(4-hydroxypiperidin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide, which exhibit altered selectivity profiles due to differences in the piperazine substituent [1]. Within the same patent family, structurally analogous compounds demonstrate JAK3 IC₅₀ values in the sub‑micromolar range, while the specific 4‑phenylpiperazine substitution is associated with a selectivity window that minimises JAK1/JAK2 off‑target activity [1]. No direct head‑to‑head IC₅₀ table for 866131-63-7 versus each comparator is publicly available; the selectivity inference is drawn from the patent's structure–activity relationship (SAR) disclosure and the explicit singling out of this compound as a JAK3‑preferred inhibitor [1].

JAK3 inhibition Kinase selectivity Immunology

Predicted Physicochemical Profile – Lipophilicity and Permeability Comparison with the 4‑(4‑Chlorophenyl)piperazine Analog

The 4‑phenylpiperazine substituent in 866131-63-7 confers a calculated logP of approximately 4.2 (ACD/Labs Percepta), which is 0.5–0.7 log units lower than the 4‑(4‑chlorophenyl)piperazine analog (calculated logP ≈ 4.8–4.9) . This difference translates into predicted higher aqueous solubility and potentially improved oral absorption for the non‑chlorinated phenyl derivative. The molecular weight of 423.51 g·mol⁻¹ and the topological polar surface area (tPSA) of approximately 56 Ų place 866131-63-7 within favourable drug‑like chemical space, while the 4‑chlorophenyl analog, with a higher molecular weight and increased lipophilicity, trends closer to the limits of Lipinski's rule of five .

Physicochemical properties Lipophilicity Drug-likeness

Synthetic Accessibility and Intermediate Availability – 2‑Chloro‑N‑(3‑quinoxalin‑2‑ylphenyl)acetamide as a Common Late‑Stage Precursor

The synthesis of 866131-63-7 proceeds via nucleophilic substitution of 2‑chloro‑N‑(3‑quinoxalin‑2‑ylphenyl)acetamide with 1‑phenylpiperazine, a route that is shared with several analogs in the patent series but achieves higher yields with the phenylpiperazine nucleophile compared to the 4‑chlorophenylpiperazine variant due to reduced steric hindrance and electronic effects [1][2]. The chloroacetamide intermediate is commercially available from multiple vendors (CAS 866131-63-7 is the final product; the chloro intermediate is catalogued under distinct CAS numbers), enabling straightforward diversification and scale‑up. In contrast, the 4‑(4‑chlorophenyl)piperazine analog requires additional purification steps owing to by‑product formation during the substitution reaction [1].

Synthetic route Intermediate Chemical procurement

866131-63-7 – Prioritised Application Scenarios Based on Verified Differentiation Evidence


JAK3‑Selective Chemical Probe for Autoimmune Disease Target Validation

Researchers studying JAK/STAT signalling in autoimmune disorders (e.g., rheumatoid arthritis, psoriasis, inflammatory bowel disease) can deploy 866131-63-7 as a JAK3‑preferring chemical probe. Its explicit claim as a selective JAK3 inhibitor in Patent WO2010093808A1 positions it as a tool compound for dissecting JAK3‑specific pathways, with reduced confounding from JAK1/JAK2 inhibition that would complicate data interpretation in cellular and in vivo models [1].

Kinase Selectivity Panel Screening and Counter‑Screening

In kinase profiling campaigns, 866131-63-7 serves as a reference compound for the quinoxaline‑acetamide chemotype. Its selectivity signature—inferred from the patent SAR—allows screening laboratories to benchmark novel JAK inhibitors against a compound that preferentially engages JAK3, facilitating the identification of hits with improved isoform selectivity or novel binding modes [1].

Lead Optimisation Starting Point Favoring Developability

Medicinal chemistry teams initiating a JAK3‑targeted lead optimisation program can prioritise 866131-63-7 over more lipophilic analogs such as the 4‑(4‑chlorophenyl)piperazine derivative. Its lower predicted logP (~4.2 vs. ~4.8) and favourable tPSA (~56 Ų) suggest superior aqueous solubility, reduced off‑target promiscuity risk, and better compliance with oral drug‑likeness criteria, thereby accelerating the hit‑to‑lead transition .

Quote Request

Request a Quote for 2-(4-phenylpiperazin-1-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.